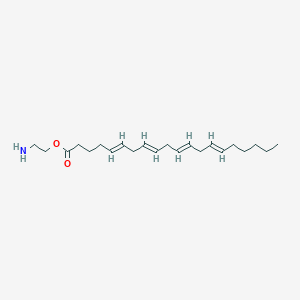
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of ethanolamine-based lipids It is characterized by the presence of an aminoethyl group attached to a long-chain polyunsaturated fatty acid, specifically eicosatetraenoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with ethanolamine. The reaction is usually carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as column chromatography and recrystallization to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanolamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Primary amines.
Substitution: Eicosatetraenoic acid and ethanolamine.
Wissenschaftliche Forschungsanwendungen
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex lipids and as a model compound for studying lipid oxidation and reduction reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders. The compound’s ability to modulate lipid metabolism and signaling pathways makes it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Wirkmechanismus
The mechanism of action of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and receptors involved in cell signaling. By modulating these targets, the compound can exert anti-inflammatory, anticancer, and metabolic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate: Characterized by the presence of an aminoethyl group and a polyunsaturated fatty acid.
5,8,11,14-eicosatetraenyl (3-aminopropyl)phosphonate: Similar structure but with a phosphonate group instead of an ester linkage.
Monoethanolamine (Etn): A simpler compound with a single ethanolamine group.
Uniqueness
This compound is unique due to its specific combination of an aminoethyl group and a polyunsaturated fatty acid. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H37NO2 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
DLHLOYYQQGSXCC-CGRWFSSPSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


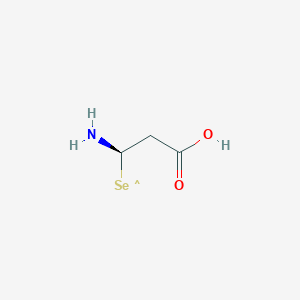
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


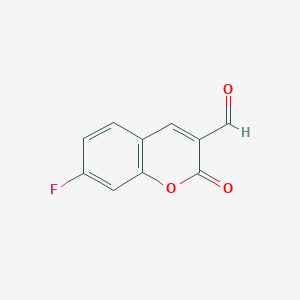
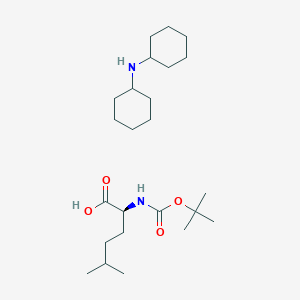
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
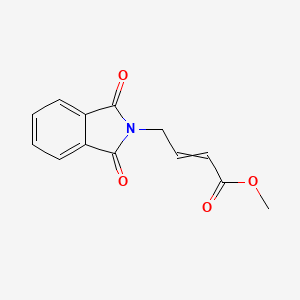
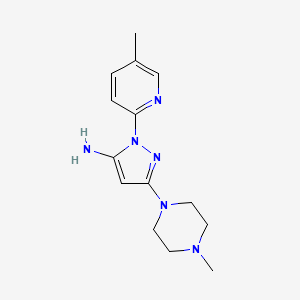
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)
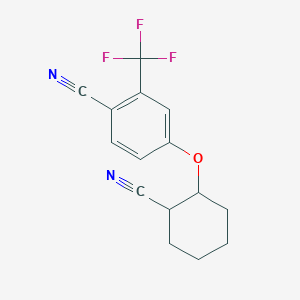
![4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B14798248.png)
